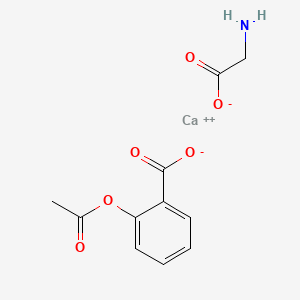

Aspirin glycine calcium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

22194-39-4 |

|---|---|

Molecular Formula |

C11H11CaNO6 |

Molecular Weight |

293.29 g/mol |

IUPAC Name |

calcium;2-acetyloxybenzoate;2-aminoacetate |

InChI |

InChI=1S/C9H8O4.C2H5NO2.Ca/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;3-1-2(4)5;/h2-5H,1H3,(H,11,12);1,3H2,(H,4,5);/q;;+2/p-2 |

InChI Key |

UCWUIXHPAJIGDB-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)[O-].C(C(=O)[O-])N.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Calcium Acetylsalicylate Glycine Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of the calcium acetylsalicylate glycine complex. This compound, identified by the IUPAC name calcium;2-acetyloxybenzoate;2-aminoacetate, is a double salt that combines calcium, acetylsalicylic acid (aspirin), and the amino acid glycine. The inclusion of glycine in acetylsalicylic acid formulations has been shown to improve the solubility and gastrointestinal tolerability of the drug. This document outlines a plausible synthetic route based on available chemical literature, presents key physicochemical data, and details the established mechanism of action. Experimental protocols for the synthesis of precursor materials are also provided.

Physicochemical Data

A summary of the key quantitative data for the components and the final complex is presented below.

| Property | Value | Source |

| Molecular Formula | C11H11CaNO6 | PubChem |

| Molecular Weight | 293.29 g/mol | PubChem |

| IUPAC Name | calcium;2-acetyloxybenzoate;2-aminoacetate | PubChem |

| CAS Number | 22194-39-4 | PubChem |

Synthesis Methodology

Experimental Workflow

The overall proposed synthesis workflow involves the preparation of a calcium glycinate solution followed by the introduction of acetylsalicylic acid.

Preparation of Aspirin Glycine Calcium Double Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preparation of aspirin glycine calcium double salt, a compound designed to improve the gastrointestinal tolerability of acetylsalicylic acid (aspirin). This document details a feasible synthetic route, experimental protocols, and analytical methods for the characterization of the double salt. All quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.

Introduction

Aspirin, or acetylsalicylic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties. Its long-term use, however, is often associated with gastrointestinal side effects. The formation of a double salt with calcium and the amino acid glycine is a strategy to mitigate these adverse effects. The presence of glycine is thought to improve the solubility and dissolution rate of aspirin in the gastrointestinal tract, potentially reducing local irritation. This guide outlines a laboratory-scale method for the synthesis and characterization of this double salt.

Chemical Properties

The fundamental properties of the this compound double salt are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁CaNO₆ | PubChem CID: 30987 |

| Molecular Weight | 293.29 g/mol | PubChem CID: 30987 |

| IUPAC Name | calcium;2-acetyloxybenzoate;2-aminoacetate | PubChem CID: 30987 |

| Synonyms | Calcium acetylsalicylate-glycine double salt, Glycine-calcium acetylsalicylate double salt | PubChem CID: 30987 |

Synthesis of this compound Double Salt

The proposed synthesis is a two-step process involving the initial, separate preparation of calcium acetylsalicylate and calcium glycinate, followed by their reaction to form the double salt.

Materials and Reagents

| Reagent | Grade |

| Acetylsalicylic Acid (Aspirin) | Pharmaceutical Grade |

| Glycine | ACS Reagent Grade |

| Calcium Hydroxide | ACS Reagent Grade |

| Deionized Water | Type II |

| Ethanol | 95% |

Experimental Protocol

Step 1: Preparation of Calcium Acetylsalicylate Solution

-

In a 500 mL beaker, dissolve 18.02 g (0.1 mol) of acetylsalicylic acid in 200 mL of deionized water with gentle heating (approximately 40-50°C) and stirring.

-

In a separate beaker, prepare a slurry of 3.71 g (0.05 mol) of calcium hydroxide in 50 mL of deionized water.

-

Slowly add the calcium hydroxide slurry to the aspirin solution with continuous stirring.

-

Continue stirring for 1 hour at 40-50°C to ensure complete reaction. The resulting solution contains calcium acetylsalicylate.

Step 2: Preparation of Calcium Glycinate Solution

-

In a 250 mL beaker, dissolve 7.51 g (0.1 mol) of glycine in 100 mL of deionized water.

-

Prepare a slurry of 3.71 g (0.05 mol) of calcium hydroxide in 50 mL of deionized water.

-

Slowly add the calcium hydroxide slurry to the glycine solution with continuous stirring.

-

Stir for 30 minutes at room temperature to form the calcium glycinate solution.

Step 3: Formation and Isolation of the Double Salt

-

Combine the calcium acetylsalicylate solution and the calcium glycinate solution in a 1 L reaction vessel.

-

Stir the combined solution at room temperature for 2 hours.

-

Concentrate the solution under reduced pressure using a rotary evaporator until a precipitate begins to form.

-

Cool the concentrated solution in an ice bath for 1 hour to promote further precipitation.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with two 50 mL portions of cold ethanol.

-

Dry the product in a vacuum oven at 50°C to a constant weight.

Expected Yield and Purity

| Parameter | Expected Value |

| Theoretical Yield | 29.33 g |

| Actual Yield | 24.9 - 26.4 g |

| Percent Yield | 85 - 90% |

| Purity (by HPLC) | >98% |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the simultaneous determination of aspirin and glycine, thus confirming the composition of the double salt.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the characteristic functional groups in the double salt.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 3000-2500 (broad) |

| N-H (Amine) | 3400-3250 |

| C=O (Ester) | ~1750 |

| C=O (Carboxylate) | ~1600 and ~1400 |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Synthesis workflow for this compound double salt.

Caption: Conceptual signaling pathway of the double salt.

Conclusion

The preparation of this compound double salt presents a viable strategy for enhancing the gastrointestinal safety profile of aspirin. The synthetic method detailed in this guide is robust and reproducible for laboratory-scale production. The analytical techniques described provide a framework for the comprehensive characterization of the final product, ensuring its quality and purity. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences.

Technical Guide: Analysis of a Hypothetical Aspirin-Glycine-Calcium Crystalline Complex

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, a comprehensive crystal structure analysis for a discrete ternary complex of aspirin, glycine, and calcium has not been reported in publicly available scientific literature. This guide, therefore, presents a theoretical framework based on the known properties and experimental protocols of the individual components and related calcium complexes. The information provided is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of such a potential co-crystal or salt.

Introduction

The formation of multi-component crystals, including salts and co-crystals, is a well-established strategy in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients (APIs). Aspirin (acetylsalicylic acid), a widely used nonsteroidal anti-inflammatory drug, and glycine, the simplest amino acid, both possess functional groups capable of coordinating with metal ions such as calcium. A ternary complex of aspirin, glycine, and calcium could potentially offer altered solubility, stability, and bioavailability profiles. This document outlines the foundational data and experimental approaches required to investigate the crystal structure of a hypothetical aspirin-glycine-calcium complex.

Component Crystallographic Data

A thorough understanding of the crystal structures of the individual components is crucial for predicting and analyzing a potential multi-component crystal.

Table 1: Crystallographic Data for Aspirin (Form I)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.233 ± 0.003 |

| b (Å) | 6.544 ± 0.001 |

| c (Å) | 11.231 ± 0.003 |

| α (°) | 90 |

| β (°) | 95.89 ± 0.02 |

| γ (°) | 90 |

| Cell Volume (ų) | 821.2 ± 0.3 |

| Temperature (K) | 100 ± 1 |

| Data sourced from the Crystallography Open Database, entry 7050897.[1] |

Table 2: Crystallographic Data for γ-Glycine

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P3₁ or P3₂ |

| a (Å) | 7.037 |

| b (Å) | 7.037 |

| c (Å) | 5.483 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Z | 3 |

| Note: Glycine exists in multiple polymorphic forms (α, β, γ). The γ-form is presented here as an example.[2][3] |

Experimental Protocols

The synthesis of a ternary aspirin-glycine-calcium complex would likely involve the reaction of the parent acids (aspirin and glycine) with a suitable calcium salt or base in an appropriate solvent system, followed by crystallization. Below are methodologies for the synthesis of related calcium complexes, which can be adapted for the target compound.

3.1. Synthesis of Calcium Glycinate

Several methods for the synthesis of calcium glycinate have been reported.

-

Method 1: Reaction with Calcium Oxide

-

Method 2: Ultrasonic Synthesis with Calcium Chloride

-

Disperse 0.60 g (8.0 mmol) of glycine and 0.44 g (4.0 mmol) of anhydrous calcium chloride in 20 ml of absolute ethanol in a 100 ml flask.[5][6]

-

Subject the reaction mixture to ultrasonic radiation (e.g., 42 ± 1.5KHz, 100W) for 4 to 6 hours, leading to the formation of a white precipitate.[5][6]

-

Wash the precipitate with absolute ethanol, centrifuge, and vacuum-dry at 60°C for 24 hours.[5][6]

-

3.2. Synthesis of Calcium Acetylsalicylate (Calcium Aspirin)

-

Method 1: Reaction with Calcium Carbonate

-

Mix 4.032 g of aspirin and 1.120 g of precipitated calcium carbonate with 50 ml of distilled water.[7]

-

Heat the mixture to 40°-50° C until the solids are completely dissolved.[7]

-

Dilute the solution to 60 ml with distilled water at ambient temperature.[7]

-

To precipitate the calcium aspirin, add 1 to 1.5 volumes of methanol to the cooled filtrate (around 18°C).[8]

-

Filter the resulting precipitate, wash with methanol, and dry at a temperature not exceeding 50°C.[8]

-

3.3. Proposed Synthesis of Aspirin-Glycine-Calcium Complex

A possible route for the synthesis of the ternary complex could involve the reaction of stoichiometric amounts of aspirin and glycine with a calcium source, such as calcium hydroxide or calcium carbonate, in a suitable solvent or solvent mixture (e.g., water, ethanol-water). Subsequent crystallization, possibly through slow evaporation or anti-solvent addition, would be necessary to obtain single crystals suitable for X-ray diffraction.

Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel crystalline complex.

Hypothetical Molecular Interactions

In a potential aspirin-glycine-calcium complex, the calcium ion would likely be coordinated by the carboxylate groups of both aspirin and glycine. The amino group of glycine could participate in hydrogen bonding, further stabilizing the crystal lattice. The following diagram illustrates these hypothetical interactions.

Conclusion

While the crystal structure of a simple aspirin-glycine-calcium complex remains to be elucidated, the foundational knowledge of its components and related compounds provides a strong basis for future research. The experimental protocols and characterization workflows detailed in this guide offer a starting point for the synthesis and analysis of this and other multi-component pharmaceutical materials. Successful crystallization and structure determination would provide valuable insights into the intermolecular interactions and could pave the way for the development of new pharmaceutical formulations with enhanced properties.

References

- 1. Crystallography Open Database: Information card for entry 7050897 [crystallography.net]

- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Synthesis routes of Calcium glycinate [benchchem.com]

- 5. Preparation method of calcium glycinate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN105439880A - Preparation method of calcium glycinate - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. US2003374A - Preparation of calcium acetylsalicylate - Google Patents [patents.google.com]

Physicochemical Properties of Aspirin Glycine Calcium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin, or acetylsalicylic acid, is a cornerstone of pharmacotherapy, widely recognized for its analgesic, anti-inflammatory, antipyretic, and antiplatelet effects. However, its clinical utility can be hampered by its poor water solubility and potential for gastrointestinal irritation. To mitigate these drawbacks, various formulations have been developed. One such approach involves the formation of a complex with glycine and calcium, creating Aspirin Glycine Calcium. This complex aims to enhance the solubility and dissolution rate of aspirin, potentially leading to improved bioavailability and reduced gastric side effects. Glycine, a non-essential amino acid, is known to improve the solubility of certain drugs and may also offer a protective effect on the gastric mucosa.[1][2] The inclusion of calcium can further aid in solubility and stability.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for researchers and professionals involved in its study and development.

Chemical and Physical Properties

The fundamental properties of this compound are derived from its constituent components. The complex is identified by the molecular formula C11H11CaNO6.[3]

| Property | Value | Source |

| Molecular Formula | C11H11CaNO6 | [3] |

| Molecular Weight | 293.29 g/mol | [3] |

| IUPAC Name | calcium;2-acetyloxybenzoate;2-aminoacetate | [3] |

| Synonyms | Calcium acetylsalicylate-glycine double salt, Glycine-calcium acetylsalicylate double salt | [3] |

Solubility and Dissolution

Expected Dissolution Profile:

The dissolution rate of this compound is anticipated to be faster than that of standard aspirin. This is attributed to the increased solubility and the potential for the glycine and calcium components to create a more favorable microenvironment for dissolution. The dissolution of aspirin formulations is pH-dependent, with faster dissolution observed at higher pH values.[4] For this compound, a rapid dissolution profile is expected across a range of physiological pH values.

Experimental Protocol: Dissolution Testing

Objective: To determine the in-vitro dissolution rate of this compound.

Apparatus: USP Apparatus 2 (Paddle Apparatus).[5]

Dissolution Media:

-

0.1 N HCl (pH 1.2)

-

Acetate Buffer (pH 4.5)[5]

-

Phosphate Buffer (pH 6.8)

Method:

-

Place 900 mL of the selected dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C.[5]

-

Set the paddle rotation speed to 75 rpm.[5]

-

Place a single tablet or a precisely weighed amount of this compound powder in each vessel.

-

Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).[5]

-

Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

-

Filter the samples promptly.

-

Analyze the concentration of acetylsalicylic acid in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at a wavelength of 265 nm or High-Performance Liquid Chromatography (HPLC).[5]

Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Caption: Experimental workflow for dissolution testing.

Stability

Aspirin is susceptible to hydrolysis, breaking down into salicylic acid and acetic acid, especially in the presence of moisture and at non-optimal pH.[6] Formulations containing glycine have been suggested to inhibit this conversion.[1] The stability of this compound is therefore expected to be superior to that of unformulated aspirin.

Expected Stability Profile:

Under dry conditions and at room temperature, this compound should exhibit good stability. The rate of degradation is expected to increase with elevated temperature and humidity. The complex is likely most stable in a slightly acidic to neutral pH range in aqueous solutions, though hydrolysis will still occur over time.

Experimental Protocol: Stability Study (Accelerated)

Objective: To assess the stability of this compound under accelerated conditions.

Conditions:

-

Temperature: 40 °C ± 2 °C

-

Relative Humidity: 75% RH ± 5%

Method:

-

Store samples of this compound in controlled environment chambers under the specified conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analyze the samples for the content of acetylsalicylic acid and the primary degradation product, salicylic acid, using a stability-indicating HPLC method.

-

Evaluate physical properties such as appearance, color, and odor.

Analytical Method: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically used.

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of an acidic buffer (e.g., orthophosphoric acid in water, pH adjusted) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength that allows for the simultaneous detection of aspirin and salicylic acid (e.g., 237 nm).

Caption: Workflow for an accelerated stability study.

Thermal Properties

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the thermal stability and decomposition of this compound.

Expected Thermal Behavior:

-

DSC: The DSC thermogram would be expected to show endothermic events corresponding to the melting of the complex or its individual components, followed by exothermic events at higher temperatures indicating decomposition.

-

TGA: The TGA curve would illustrate mass loss as a function of temperature. The decomposition of this compound would likely occur in multiple stages, corresponding to the loss of different molecular fragments. For comparison, the thermal decomposition of calcium acetate to calcium oxide is completed by 800°C.[7]

Experimental Protocol: Thermal Analysis

Objective: To characterize the thermal properties of this compound using TGA and DSC.

Apparatus: Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC.

Method:

-

Accurately weigh a small amount of the sample (e.g., 5-10 mg) into an appropriate pan (e.g., alumina or platinum).

-

Place the pan in the thermal analyzer.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 800 °C).

-

Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

Data Analysis: Analyze the resulting TGA and DSC curves to identify temperatures of melting, crystallization, decomposition, and other thermal events.

Crystal Structure

The crystalline form of a pharmaceutical compound significantly influences its physicochemical properties, including solubility and stability. While specific crystallographic data for this compound is not widely published, X-ray Diffraction (XRD) is the definitive method for its determination.

Experimental Protocol: X-ray Powder Diffraction (XRPD)

Objective: To characterize the crystal structure of this compound.

Apparatus: X-ray Powder Diffractometer.

Method:

-

Prepare a finely powdered, homogenous sample of this compound.

-

Mount the sample on the sample holder.

-

Expose the sample to a monochromatic X-ray beam (e.g., Cu Kα radiation).

-

Scan the sample over a defined range of 2θ angles (e.g., 5° to 50°).

-

Record the intensity of the diffracted X-rays as a function of the 2θ angle.

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint of the crystalline material. The positions and intensities of the diffraction peaks can be used to identify the crystalline phase and determine unit cell parameters.

Synthesis

The synthesis of this compound would likely involve the reaction of acetylsalicylic acid, glycine, and a calcium salt in a suitable solvent. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound.

Materials:

-

Acetylsalicylic Acid

-

Glycine

-

Calcium Hydroxide or Calcium Carbonate

-

Aqueous or alcoholic solvent

Method:

-

Dissolve acetylsalicylic acid and glycine in the chosen solvent.

-

Slowly add a stoichiometric amount of the calcium salt to the solution with constant stirring.

-

The reaction may proceed at room temperature or require gentle heating to facilitate the reaction.

-

The product may precipitate out of the solution upon formation or can be isolated by evaporation of the solvent.

-

The resulting solid should be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Caption: A potential synthesis pathway for this compound.

Conclusion

This compound represents a promising modification of acetylsalicylic acid, designed to overcome its inherent physicochemical limitations. The inclusion of glycine and calcium is anticipated to enhance solubility, accelerate dissolution, and improve stability, which may translate to better clinical performance. This guide has provided an overview of the key physicochemical properties of this complex and detailed experimental protocols for their evaluation. Further research to generate specific quantitative data for these properties is essential for the comprehensive characterization and development of this compound as a pharmaceutical entity.

References

- 1. Inhibition Conversion of Aspirin into Salicylic Acid in Presence of Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. This compound | C11H11CaNO6 | CID 30987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dissolution and pharmacokinetics of a novel micronized aspirin formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Aspirin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Hypothetical Thermal Decomposition Profile of an Aspirin-Glycine-Calcium Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal stability of active pharmaceutical ingredients (APIs) and their complexes is a critical parameter in drug development. It influences formulation strategies, storage conditions, and manufacturing processes. An Aspirin-Glycine-Calcium complex, hypothetically formed to enhance the solubility or bioavailability of aspirin, would present a unique thermal decomposition profile influenced by the interactions between the three components. This guide outlines the anticipated thermal behavior of such a complex when subjected to thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

The proposed decomposition is a multi-stage process involving the sequential and overlapping degradation of the glycine and aspirin moieties, ultimately yielding a stable inorganic residue. Understanding these stages is crucial for characterizing the complex and ensuring its stability and quality.

Hypothesized Thermal Decomposition Pathway

The thermal degradation of the hypothetical Aspirin-Glycine-Calcium complex is proposed to occur in four distinct stages. This pathway is based on the known decomposition patterns of aspirin, which typically melts and then decomposes into salicylic acid and acetic acid, and glycine, which is known to decompose endothermically. The presence of calcium is expected to influence the decomposition temperatures and the nature of the final residue.

The initial stage is hypothesized to be the loss of any hydrated water molecules. This is followed by the decomposition of the organic ligands, starting with the less stable component. Finally, the degradation of the remaining organic structure and the formation of a stable calcium salt, likely calcium carbonate, which then may further decompose to calcium oxide at higher temperatures.

Quantitative Thermal Analysis Data (Hypothetical)

The following table summarizes the expected quantitative data from the thermogravimetric analysis of a hypothetical Aspirin-Glycine-Calcium complex.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Hypothetical) | Evolved Gaseous Products (Predicted) | Residual Material |

| Stage I: Dehydration | 50 - 120 | 5.0 | H₂O | Anhydrous Complex |

| Stage II: Initial Ligand Decomposition | 180 - 280 | 25.0 | H₂O, NH₃, CO₂ (from Glycine) | Intermediate Calcium-Aspirin Complex |

| Stage III: Aspirin Decomposition | 280 - 450 | 40.0 | Acetic Acid, Salicylic Acid derivatives, CO₂ | Calcium Carbonate (CaCO₃) |

| Stage IV: Carbonate Decomposition | 600 - 800 | 10.0 | CO₂ | Calcium Oxide (CaO) |

Experimental Protocols

A comprehensive thermal analysis of the hypothetical Aspirin-Glycine-Calcium complex would involve both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of the complex and identify the distinct decomposition stages.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of the finely ground Aspirin-Glycine-Calcium complex is accurately weighed into an alumina or platinum crucible.

-

Instrumentation: A calibrated thermogravimetric analyzer is used for the measurement.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is applied.

-

Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to 900 °C.

-

Atmosphere: The experiment is conducted under a dynamic inert atmosphere, typically nitrogen, with a flow rate of 50 mL/min to prevent oxidative decomposition.[1][2]

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of each mass loss step, as well as the percentage mass loss for each stage. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Sample Preparation: A sample of 2-5 mg of the complex is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[1]

-

Instrumentation: A calibrated differential scanning calorimeter is employed.

-

Experimental Conditions:

-

Heating Rate: A heating rate of 10 °C/min is used, consistent with the TGA experiment.

-

Temperature Range: The sample is heated from ambient temperature to a temperature just beyond the final organic decomposition stage (e.g., 500 °C).

-

Atmosphere: A constant nitrogen flow of 50 mL/min is maintained.[1]

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks. The peak onset temperature, peak maximum temperature, and the integrated peak area (enthalpy change) are determined for each thermal event. Aspirin itself shows an endothermic melting peak around 139°C.[3]

Visualizations

Hypothesized Thermal Decomposition Pathway

Caption: Hypothesized multi-stage thermal decomposition of an Aspirin-Glycine-Calcium complex.

Experimental Workflow for Thermal Analysis

Caption: General experimental workflow for the thermal analysis of a pharmaceutical complex.

References

Spectroscopic Characterization of Calcium Acetylsalicylate in Glycine Formulations: A Technical Guide

Introduction

Aspirin, or acetylsalicylic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID). However, its acidic nature can lead to gastrointestinal irritation. To mitigate this, aspirin is often formulated as a salt, with calcium acetylsalicylate being a common example that exhibits improved solubility and faster absorption. Glycine, an amino acid, is frequently included in these formulations as an excipient. Its role is primarily to act as a buffering agent and to further enhance the solubility and dissolution rate of the active pharmaceutical ingredient, thereby reducing gastric side effects. This technical guide focuses on the spectroscopic methods used to characterize calcium acetylsalicylate, providing a framework for its analysis in pharmaceutical formulations that may include glycine. It is important to note that "Aspirin glycine calcium" typically refers to a formulation containing calcium acetylsalicylate and glycine, rather than a distinct ternary chemical complex.

Synthesis and Structure

Calcium acetylsalicylate is synthesized by reacting acetylsalicylic acid with a calcium salt, such as calcium carbonate or calcium hydroxide, in an aqueous solution. The resulting product is a salt where the acidic proton of the carboxylic acid group in aspirin is replaced by a calcium ion.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity, purity, and structure of calcium acetylsalicylate.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The formation of calcium acetylsalicylate from acetylsalicylic acid results in distinct changes in the IR spectrum, particularly in the region of the carboxyl group.

Table 1: Key Infrared (IR) Spectral Data for Acetylsalicylic Acid and Calcium Acetylsalicylate

| Functional Group | Acetylsalicylic Acid (cm⁻¹) | Calcium Acetylsalicylate (cm⁻¹) | Description of Change |

| O-H (Carboxylic Acid) | ~3000 (broad) | Absent | Disappearance of the broad O-H stretch upon deprotonation. |

| C=O (Carboxylic Acid) | ~1680 | Absent | Disappearance of the carboxylic acid carbonyl stretch. |

| C=O (Ester) | ~1750 | ~1750 | The ester carbonyl group remains largely unaffected. |

| Asymmetric COO⁻ Stretch | Not applicable | ~1610 | Appearance of a strong band characteristic of the carboxylate anion. |

| Symmetric COO⁻ Stretch | Not applicable | ~1420 | Appearance of a strong band characteristic of the carboxylate anion. |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The solid sample (calcium acetylsalicylate powder) is intimately mixed with dry potassium bromide (KBr) in an approximate 1:100 ratio (sample:KBr). The mixture is then ground to a fine powder using an agate mortar and pestle.

-

Pellet Formation: The powdered mixture is transferred to a pellet-pressing die and compressed under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands. The positions and intensities of these bands are compared with reference spectra to confirm the identity of the compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing the non-polar bonds and the overall molecular skeleton.

Table 2: Key Raman Spectral Data for Calcium Acetylsalicylate

| Wavenumber (cm⁻¹) | Assignment |

| ~1610 | Carboxylate (COO⁻) symmetric stretch |

| ~1420 | Carboxylate (COO⁻) symmetric stretch |

| ~1045 | Benzene ring breathing mode |

| ~800 | C-H out-of-plane bending |

Experimental Protocol: Fourier Transform (FT)-Raman Spectroscopy

-

Sample Preparation: A small amount of the powdered calcium acetylsalicylate sample is placed in a glass capillary tube or an aluminum sample cup.

-

Data Acquisition: The sample is placed in the spectrometer's sample compartment. The spectrum is excited using a near-infrared (NIR) laser (e.g., 1064 nm Nd:YAG). The scattered radiation is collected and analyzed. A sufficient number of scans are co-added to obtain a good signal-to-noise ratio.

-

Data Analysis: The Raman spectrum is analyzed for characteristic peaks. The peak positions are used to identify functional groups and confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. While detailed NMR data for calcium acetylsalicylate is not as commonly reported as IR or Raman, the principles of analysis remain the same. The formation of the calcium salt would primarily affect the chemical shifts of the protons and carbons near the carboxylate group.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: The calcium acetylsalicylate sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O), as it is more soluble in water than aspirin. A small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent, may be added.

-

Data Acquisition: The prepared sample solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, are analyzed to elucidate the molecular structure. The spectra would be compared to that of acetylsalicylic acid to observe changes upon salt formation.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of calcium acetylsalicylate, including the consideration of glycine as an excipient in the final formulation.

Caption: Workflow for the synthesis, characterization, and formulation of calcium acetylsalicylate with glycine.

Role of Glycine in Formulations

Glycine is often included in formulations containing aspirin or its salts for several reasons:

-

Buffering Agent: Glycine helps to maintain a higher pH in the stomach, which can reduce the direct irritation caused by the acidic nature of any unreacted aspirin.

-

Improved Solubility: It can enhance the dissolution rate of calcium acetylsalicylate in the gastrointestinal tract, leading to faster absorption and onset of action.

-

Taste Masking: In some preparations, glycine can help to mask the unpleasant taste of the active ingredient.

When analyzing a final product containing both calcium acetylsalicylate and glycine, spectroscopic techniques can be used to identify the presence of both components. The characteristic peaks of glycine would be observed alongside those of calcium acetylsalicylate in the IR, Raman, and NMR spectra.

Conclusion

The spectroscopic characterization of calcium acetylsalicylate is a critical step in the quality control and development of improved aspirin formulations. A combination of FTIR, FT-Raman, and NMR spectroscopy provides a comprehensive understanding of the molecular structure and confirmation of the salt formation. While a specific "this compound" ternary complex is not typically isolated, the role of glycine as a key excipient in formulations of calcium acetylsalicylate is well-established, contributing to a more effective and patient-friendly drug product. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with these materials.

An In-depth Technical Guide on the Molecular Interactions of Aspirin, Glycine, and Calcium

A Comprehensive Analysis for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structures and potential interactions between aspirin (acetylsalicylic acid), glycine, and calcium ions. While a distinct chemical entity named "Aspirin Glycine Calcium" is not formally recognized, these components are often combined in pharmaceutical formulations to enhance the physicochemical and therapeutic properties of aspirin. This guide will delve into the individual components and their synergistic interactions within a multi-component system.

Molecular Structures of the Core Components

Aspirin, glycine, and calcium ions each possess unique structural features that dictate their interactions in a formulation.

Aspirin (Acetylsalicylic Acid)

Aspirin is a synthetic derivative of salicylic acid. Its structure consists of a benzene ring to which a carboxylic acid group and an ester group are attached. The presence of both a hydrogen bond donor (the carboxylic acid) and acceptors (the carboxyl and ester oxygens) allows for the formation of various intermolecular interactions.

Caption: Molecular Structure of Aspirin (Acetylsalicylic Acid).

Glycine

Glycine is the simplest amino acid, consisting of a central alpha-carbon bonded to a hydrogen atom, an amino group (NH2), and a carboxyl group (COOH). Its zwitterionic nature in physiological pH allows it to interact with both positively and negatively charged species.

Caption: Molecular Structure of Glycine.

Calcium Acetylsalicylate

In the presence of a calcium source, aspirin can form calcium acetylsalicylate. In this salt, two acetylsalicylate anions form an ionic bond with a single calcium cation (Ca2+).

Caption: Molecular Structure of Calcium Acetylsalicylate.

Intermolecular Interactions in an Aspirin-Glycine-Calcium System

The combination of aspirin, glycine, and calcium can lead to a network of non-covalent interactions that influence the overall properties of the formulation.

Aspirin-Glycine Co-crystals

Aspirin and glycine are known to form co-crystals. In these structures, the carboxylic acid of aspirin and the carboxyl group of glycine can form hydrogen bonds. The amino group of glycine can also interact with the ester and carboxyl groups of aspirin. This co-crystallization can improve the stability and dissolution rate of aspirin.

The Role of Calcium Ions

Calcium ions can act as a bridge, coordinating with the carboxylate groups of both aspirin and glycine. This can further stabilize the formulation and potentially influence its absorption.

The following diagram illustrates the hypothetical interactions within this ternary system.

Caption: Hypothetical Molecular Interactions in an Aspirin-Glycine-Calcium System.

Quantitative Physicochemical Data

The following table summarizes key quantitative data for the individual components. Data for the combined system is often formulation-dependent and should be determined empirically.

| Property | Aspirin (Acetylsalicylic Acid) | Glycine | Calcium Acetylsalicylate |

| Molecular Formula | C₉H₈O₄ | C₂H₅NO₂ | C₁₈H₁₄CaO₈ |

| Molar Mass ( g/mol ) | 180.16 | 75.07 | 398.38 |

| pKa | 3.5 (Carboxylic Acid) | 2.34 (Carboxyl), 9.60 (Amino) | - |

| Water Solubility (g/L) | ~3.3 at 25°C | ~250 at 25°C | More soluble than aspirin |

| Melting Point (°C) | 136 | 233 (decomposes) | - |

Experimental Protocols

The preparation and characterization of an aspirin-glycine-calcium formulation involve several key steps.

Preparation of Aspirin-Glycine Co-crystals

A common method for preparing aspirin-glycine co-crystals is through solution crystallization:

-

Dissolution: Dissolve equimolar amounts of aspirin and glycine in a suitable solvent system (e.g., ethanol/water mixture) with heating.

-

Crystallization: Allow the solution to cool slowly to room temperature. The co-crystals will precipitate out of the solution.

-

Isolation: Collect the crystals by filtration.

-

Drying: Dry the crystals under vacuum.

Introduction of Calcium

A calcium source, such as calcium carbonate or calcium hydroxide, can be incorporated during the formulation process. This would typically be done in an aqueous environment to allow for the formation of calcium acetylsalicylate and its interaction with glycine.

Characterization Workflow

A standard workflow for the characterization of the resulting solid form is outlined below:

Caption: Experimental Workflow for the Characterization of an Aspirin-Glycine-Calcium Formulation.

Conclusion

The concept of "this compound" is best understood as a multi-component pharmaceutical formulation rather than a single molecular entity. The strategic combination of aspirin with glycine and a calcium source can lead to the formation of co-crystals and ionic complexes. These interactions can significantly improve the physicochemical properties of aspirin, such as its solubility and stability, which in turn can enhance its therapeutic efficacy and reduce side effects. The experimental protocols and characterization techniques outlined in this guide provide a framework for the rational design and analysis of such advanced aspirin formulations. Further research into the precise nature of the ternary interactions will be invaluable for the development of next-generation aspirin-based therapies.

A Technical Guide to the Hygroscopicity and Stability of Aspirin Glycine Calcium Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic properties of Aspirin Glycine Calcium powder, a formulation of significant interest in pharmaceutical development. Understanding the interplay between this composite powder and atmospheric moisture is critical for ensuring its stability, efficacy, and shelf-life. This document outlines the hygroscopic characteristics of the individual components, explores their potential interactions, presents relevant quantitative data, details experimental protocols for hygroscopicity assessment, and illustrates key moisture-induced degradation pathways.

Introduction to Hygroscopicity in Pharmaceutical Powders

Hygroscopicity, the tendency of a substance to absorb or adsorb moisture from the surrounding environment, is a critical quality attribute for solid dosage forms. The amount of moisture taken up by a pharmaceutical powder is dependent on the material's physicochemical properties and the ambient relative humidity (RH). Uncontrolled moisture sorption can lead to a cascade of undesirable changes, including:

-

Chemical Degradation: Hydrolysis is a primary degradation pathway for moisture-sensitive active pharmaceutical ingredients (APIs) like aspirin.[1]

-

Physical Alterations: Changes in particle size, powder flow, compaction properties, and dissolution rates can occur.[2][3]

-

Microbial Growth: Elevated water activity can create an environment conducive to the growth of microorganisms.[4]

Therefore, a thorough understanding and characterization of a formulation's hygroscopic behavior are paramount during pre-formulation and development stages to establish appropriate manufacturing, packaging, and storage conditions.[5][6]

Hygroscopicity of Individual Components

The overall hygroscopic nature of the this compound powder is a composite of the properties of its individual ingredients.

Acetylsalicylic Acid (Aspirin)

Aspirin is classified as a slightly hygroscopic material and is notably susceptible to hydrolysis.[7] In the presence of moisture, it degrades into salicylic acid and acetic acid, a reaction that can be detected by the characteristic smell of vinegar.[8][9] This chemical instability is a primary concern in formulation development. The stability of aspirin is not only dependent on the ambient humidity but also on the "water activity" within the formulation.[10] Excipients in a blend can compete for available water, with some acting as moisture scavengers, thereby protecting the aspirin from degradation.[10][[“]] The degradation rate of aspirin has been shown to increase with both temperature and relative humidity.[12][13]

Glycine

Glycine, the simplest amino acid, is known to be hygroscopic.[14][15] As an excipient, its role in a moisture-sensitive formulation is complex. While it is added to some aspirin formulations to improve solubility and tolerability, its own affinity for water can influence the overall moisture content of the powder mixture.[16] The hygroscopic properties of glycine can be altered by interactions with salts.

Calcium Carbonate

Calcium carbonate is generally considered to be a non-hygroscopic material, especially in its crystalline calcite form.[17][18] It is practically insoluble in water and exhibits low moisture uptake even at high relative humidity.[17] However, the material's large surface area in powdered form can lead to surface adsorption of moisture.[18] It is also important to note that while calcium carbonate itself is stable, its alkaline nature can potentially accelerate the hydrolysis of aspirin if sufficient moisture is present to facilitate an interaction.[8]

Quantitative Hygroscopicity Data

Table 1: Hygroscopicity Classification of Individual Components

| Component | European Pharmacopoeia Classification | General Behavior |

| Aspirin (Acetylsalicylic Acid) | Slightly Hygroscopic | Stable in dry air, but gradually hydrolyzes in contact with moisture.[8] |

| Glycine | Hygroscopic | Shows significant water uptake as relative humidity increases.[14][15] |

| Calcium Carbonate | Non-hygroscopic | Exhibits very low moisture uptake.[17] |

Table 2: Moisture Content Data for Select Components at 25°C

| Relative Humidity (% RH) | Aspirin (% Weight Gain) | Glycine (% Weight Gain) | Calcium Carbonate (% Weight Gain) |

| 40 | Data not available | Data not available | ~0.4 - 0.7% (granules prior to compression)[18] |

| 50 | Data not available | Data not available | Data not available |

| 60 | Data not available | Data not available | Data not available |

| 75 | Data not available | Data not available | Data not available |

| 90 | Significant uptake leading to hydrolysis[19] | Data not available | Data not available |

Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. A comprehensive moisture sorption isotherm for each component under identical conditions is recommended for accurate assessment.

Moisture-Induced Degradation Pathway & Experimental Workflow

Understanding the chemical reactions and the experimental procedures to quantify them is fundamental.

Aspirin Hydrolysis Pathway

The primary chemical stability concern for the formulation is the hydrolysis of aspirin. The presence of water facilitates the cleavage of the ester bond, yielding salicylic acid and acetic acid. This reaction compromises the potency of the API and increases impurity levels.

Experimental Workflow for Hygroscopicity Assessment

A systematic workflow is crucial for accurately characterizing the hygroscopicity of the powder. The following diagram illustrates a typical process using Dynamic Vapor Sorption (DVS).

Experimental Protocols

Detailed and standardized protocols are necessary for reproducible hygroscopicity studies.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a controlled stream of gas with a specified relative humidity at a constant temperature.

Objective: To determine the moisture sorption and desorption isotherms of the powder.

Apparatus: Dynamic Vapor Sorption Analyzer with a high-precision microbalance.

Methodology:

-

Sample Preparation: Accurately weigh 5-15 mg of the this compound powder into the DVS sample pan.

-

Instrument Setup: Set the analysis temperature, typically to 25°C.

-

Drying: Dry the sample in the instrument by exposing it to a stream of dry nitrogen (0% RH) until a stable mass is achieved (e.g., dm/dt < 0.002% per minute). This establishes the dry mass of the sample.

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

Equilibration: At each RH step, allow the sample mass to equilibrate until a stable weight is recorded. The instrument software monitors the rate of mass change ( dm/dt ) to determine equilibrium.

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back down to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded. The results are plotted as percent change in mass versus %RH to generate the sorption and desorption isotherms. The shape of the isotherm provides insight into the mechanism of water uptake (adsorption vs. absorption) and physical changes like deliquescence.

Static Method (Saturated Salt Solutions)

This classic method uses sealed desiccators containing saturated salt solutions to create fixed RH environments.

Objective: To determine the equilibrium moisture content of the powder at several fixed relative humidity points.

Apparatus: A series of airtight desiccators, weighing balance, sample containers (e.g., glass weighing dishes).

Methodology:

-

Environment Preparation: Prepare saturated solutions of various salts in water to create known, constant RH environments within the desiccators at a fixed temperature (e.g., 25°C). A surplus of the solid salt should be present to ensure saturation.

-

Sample Preparation: Accurately weigh a sample of the powder (approx. 1-2 g) into a pre-weighed container.

-

Exposure: Place the open sample containers into the desiccators over the salt solutions.

-

Equilibration: Store the sealed desiccators at a constant temperature. Periodically remove the samples and weigh them quickly to monitor mass change. Equilibration is reached when the mass of the sample becomes constant (typically over several days or weeks).

-

Data Analysis: Calculate the percentage moisture content at each RH point based on the initial dry weight of the sample. This data can be used to construct a basic sorption isotherm.

Table 3: Common Saturated Salt Solutions and Corresponding %RH at 25°C

| Saturated Salt Solution | % Relative Humidity (at 25°C) |

| Lithium Chloride | ~11% |

| Magnesium Chloride | ~33% |

| Sodium Nitrite | ~64% |

| Sodium Chloride | ~75% |

| Potassium Nitrate | ~93% |

Conclusion and Recommendations

The hygroscopicity of this compound powder is a complex attribute governed by the properties of its three main components. Aspirin's inherent susceptibility to hydrolysis is the primary stability risk. While calcium carbonate is non-hygroscopic, the hygroscopic nature of glycine will contribute to the overall water uptake of the formulation.

The critical factor for stability will be the competition for and the activity of sorbed water within the powder matrix. It is plausible that glycine, while increasing the overall moisture content, could preferentially bind water, potentially reducing the amount available to hydrolyze the aspirin, especially at lower relative humidities. However, at higher RH levels, the increased total moisture could accelerate aspirin degradation.

Recommendations for Drug Development Professionals:

-

Comprehensive Characterization: It is imperative to perform detailed moisture sorption analysis (e.g., using DVS) on the final this compound powder blend to generate a complete sorption-desorption isotherm.

-

Stability Studies: Conduct accelerated stability studies where the formulation is exposed to a range of temperature and humidity conditions (e.g., 40°C / 75% RH). Monitor the formation of salicylic acid as the primary indicator of degradation.

-

Packaging Selection: Based on the hygroscopicity profile, select packaging with an adequate moisture barrier to ensure product stability throughout its intended shelf life.

-

Manufacturing Environment: Control the relative humidity in manufacturing and processing areas to minimize moisture uptake during production.[4][6]

References

- 1. Thermodynamic properties of moisture sorption of soybean (Glycine max L.) grains – ScienceOpen [scienceopen.com]

- 2. The Effect of Moisture on the Flowability of Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmamanufacturing.com [pharmamanufacturing.com]

- 4. icapsulepack.com [icapsulepack.com]

- 5. bryair.com [bryair.com]

- 6. topproductinnovations.com [topproductinnovations.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Aspirin - Wikipedia [en.wikipedia.org]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. researchgate.net [researchgate.net]

- 11. Aspirin Stability And Shelf Life - Consensus Academic Search Engine [consensus.app]

- 12. Evaluation of the stability of aspirin in solid state by the programmed humidifying and non-isothermal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. Lack of influence of glycine on the single dose pharmacokinetics of acetylsalicylic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ardena.com [ardena.com]

"polymorphism in Aspirin glycine calcium crystals"

An In-Depth Technical Guide on the Polymorphism of Aspirin, Glycine, and their Calcium-Associated Crystal Forms

Introduction

The solid-state properties of active pharmaceutical ingredients (APIs) are of paramount importance in drug development and manufacturing. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a drug's bioavailability, stability, and manufacturability. This technical guide provides a comprehensive overview of the polymorphic landscapes of aspirin (acetylsalicylic acid) and glycine, two fundamental molecules in pharmaceutical science. It further explores the crystal structures associated with calcium salts of aspirin, offering insights for researchers, scientists, and drug development professionals.

While a ternary co-crystal of aspirin, glycine, and calcium is not described in the current scientific literature, understanding the individual polymorphic behaviors and binary interactions of these components is crucial for the formulation of complex drug products. This guide details the known polymorphic forms, presents key quantitative data in a structured format, outlines experimental protocols for polymorph characterization, and provides visual workflows to aid in understanding the associated scientific processes.

Polymorphism of Aspirin (Acetylsalicylic Acid)

Aspirin, one of the most widely used medications globally, is known to exhibit polymorphism. Two forms, Form I and Form II, have been extensively studied.

Form I is the common, commercially available form, produced by the original Bayer process. It is thermodynamically stable under ambient conditions.

Form II is a metastable form that was a subject of scientific debate for many years. Its existence and properties have been confirmed by various research groups. It tends to convert to Form I over time. The preparation of Form II is challenging and typically requires specific crystallization conditions.

Quantitative Data for Aspirin Polymorphs

| Property | Form I | Form II |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 11.448 | 11.408 |

| b (Å) | 6.593 | 6.697 |

| c (Å) | 11.388 | 11.487 |

| β (deg) | 95.58 | 98.15 |

| Z (molecules/unit cell) | 4 | 4 |

| Calculated Density (g/cm³) | 1.40 | 1.38 |

| Melting Point (°C) | ~140 | ~128 |

Experimental Protocol: Preparation of Aspirin Form II

A reliable method for the preparation of Aspirin Form II involves crystallization from a saturated ethanol solution at low temperatures.

Materials:

-

Aspirin (Form I)

-

Ethanol (anhydrous)

-

Crystallization dish

-

Cold bath (e.g., ice-salt mixture or cryostat)

Procedure:

-

Prepare a saturated solution of aspirin in ethanol at room temperature.

-

Filter the solution to remove any undissolved particles.

-

Place the crystallization dish containing the saturated solution in a cold bath maintained at a temperature of approximately -20 °C.

-

Allow the solution to cool rapidly, inducing the nucleation and growth of Form II crystals.

-

Once a sufficient quantity of crystals has formed, quickly filter the crystals from the mother liquor under cold conditions to prevent transformation to Form I.

-

Dry the collected crystals under vacuum at a low temperature.

-

Characterize the resulting crystals immediately using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the polymorphic form.

Polymorphism of Glycine

Glycine, the simplest amino acid, is a model compound for the study of polymorphism in organic molecules. It is known to crystallize in three main polymorphic forms under ambient pressure: α, β, and γ.

-

α-Glycine: The thermodynamically most stable form at ambient conditions. It crystallizes in a centrosymmetric space group.

-

β-Glycine: A metastable form that can be obtained by rapid cooling or crystallization from specific solvents like ethanol-water mixtures.

-

γ-Glycine: Another stable form, but often less readily obtained than the α-form. It crystallizes in a non-centrosymmetric space group and exhibits piezoelectric properties.

Quantitative Data for Glycine Polymorphs

| Property | α-Glycine | β-Glycine | γ-Glycine |

| Crystal System | Monoclinic | Monoclinic | Trigonal |

| Space Group | P2₁/n | P2₁ | P3₁ |

| a (Å) | 5.102 | 5.077 | 7.037 |

| b (Å) | 11.971 | 6.268 | 7.037 |

| c (Å) | 5.457 | 5.380 | 5.483 |

| β (deg) | 111.70 | 113.20 | 120 |

| Z (molecules/unit cell) | 4 | 2 | 3 |

| Calculated Density (g/cm³) | 1.607 | 1.575 | 1.597 |

Experimental Protocol: Preparation of γ-Glycine

The γ-form of glycine can be reliably prepared by crystallization from an acidic aqueous solution.

Materials:

-

Glycine (α-form)

-

Deionized water

-

Hydrochloric acid (HCl) or Acetic Acid

-

Beaker and magnetic stirrer

Procedure:

-

Dissolve α-glycine in deionized water at room temperature to create a near-saturated solution.

-

Acidify the solution by adding a small amount of HCl or acetic acid, adjusting the pH to be acidic (e.g., pH 3-4).

-

Allow the solvent to evaporate slowly at room temperature over several days.

-

As the solvent evaporates, prismatic crystals of γ-glycine will form.

-

Collect the crystals by filtration and wash them with a small amount of cold water.

-

Dry the crystals and characterize them using PXRD or single-crystal X-ray diffraction to confirm the γ-form.

Calcium Acetylsalicylate Crystals

While a ternary co-crystal is not documented, the interaction of aspirin with calcium ions leads to the formation of calcium acetylsalicylate. This salt has different physicochemical properties compared to aspirin, including potentially improved solubility and reduced gastric irritation. Several hydrated forms of calcium acetylsalicylate have been reported.

Quantitative Data for Calcium Acetylsalicylate Dihydrate

| Property | Calcium Acetylsalicylate Dihydrate |

| Molecular Formula | Ca(C₉H₇O₄)₂·2H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.013 |

| b (Å) | 9.689 |

| c (Å) | 14.168 |

| α (deg) | 99.45 |

| β (deg) | 90.35 |

| γ (deg) | 112.59 |

| Z (molecules/unit cell) | 2 |

Experimental Workflows and Characterization

The characterization of polymorphic forms is essential to confirm their identity and purity. A typical workflow involves multiple analytical techniques.

Polymorph Screening and Characterization Workflow

Caption: Workflow for polymorph screening and characterization.

Logical Relationship between Polymorphs

The thermodynamic relationship between two polymorphs can be determined by studying their stability as a function of temperature. This relationship is classified as either monotropic or enantiotropic.

Caption: Enantiotropic vs. Monotropic polymorphic relationships.

Conclusion

The solid-state chemistry of aspirin and glycine is rich with polymorphic complexity. While a ternary aspirin-glycine-calcium co-crystal remains a hypothetical entity, the well-documented polymorphic behaviors of the individual components and the existence of binary compounds like calcium acetylsalicylate provide a critical foundation for formulation science. The experimental protocols and characterization workflows detailed in this guide offer a practical framework for researchers in the pharmaceutical industry to control and understand the solid forms of these important substances, ultimately leading to the development of safer and more effective medicines. Future research may yet uncover novel multi-component crystalline forms, and the principles outlined herein will be indispensable for their discovery and characterization.

Methodological & Application

Application Note: Comprehensive Analytical Methods for the Quality Control of Aspirin Glycine Calcium Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspirin Glycine Calcium is a complex pharmaceutical formulation combining the analgesic and anti-inflammatory properties of aspirin with glycine, an amino acid that can improve aspirin's solubility and reduce gastric irritation, and calcium carbonate, which acts as an antacid and a source of calcium. To ensure the safety, efficacy, and quality of the final product, it is imperative to develop robust analytical methods for the accurate quantification of each active pharmaceutical ingredient (API).

This document provides detailed protocols for the analytical testing of this compound. Due to the diverse chemical nature of the components—an organic acid (Aspirin), an amino acid (Glycine), and an inorganic cation (Calcium)—a combination of analytical techniques is required. We present a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Aspirin and Glycine, and a classic, reliable complexometric titration method for the quantification of Calcium.

Method 1: Simultaneous Determination of Aspirin and Glycine by RP-HPLC

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify Aspirin and Glycine simultaneously. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidic buffer and an organic modifier. The acidic mobile phase ensures that both Aspirin and Glycine are in their appropriate ionic forms for consistent retention and sharp peak shapes. Detection is performed at a wavelength where both compounds exhibit reasonable absorbance. A validation of a similar HPLC method for aspirin and glycine has been successfully performed in accordance with ICH guidelines.[1][2]

Instrumentation and Reagents

-

HPLC system with a UV-Vis detector

-

C18 column (e.g., Waters Symmetry C18, 4.6 x 250 mm, 5 µm)[1][2]

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Reagents: Acetonitrile (HPLC grade), Orthophosphoric acid (85%), Purified water, Aspirin reference standard, Glycine reference standard.

Experimental Protocol: HPLC Method

-

Mobile Phase Preparation:

-

Standard Solution Preparation:

-

Aspirin Stock (1000 µg/mL): Accurately weigh 100 mg of Aspirin reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Glycine Stock (400 µg/mL): Accurately weigh 40 mg of Glycine reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solution: Pipette 10 mL of Aspirin stock and 10 mL of Glycine stock into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of 100 µg/mL Aspirin and 40 µg/mL Glycine.

-

-

Sample Preparation:

-

Accurately weigh and crush a representative number of this compound tablets to obtain a fine powder.

-

Transfer an amount of powder equivalent to one average tablet weight (e.g., containing 150 mg Aspirin and 40 mg Glycine) into a 250 mL volumetric flask.

-

Add approximately 150 mL of the mobile phase and sonicate for 15 minutes to dissolve the Aspirin and Glycine.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Analysis:

-

Set up the HPLC system with the parameters outlined in Table 1.

-

Inject 20 µL of the standard solution to condition the column and check for system suitability (e.g., resolution, tailing factor).

-

Inject the sample solution in duplicate.

-

Record the chromatograms and measure the peak areas for Aspirin and Glycine.

-

Data Presentation: HPLC Method

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Waters Symmetry C18 (4.6 x 250 mm, 5 µm)[1][2] |

| Mobile Phase | Orthophosphoric Acid : Acetonitrile : Water (2:400:600 v/v/v)[1][2] |

| Flow Rate | 1.0 mL/min[1][2] |

| Detection Wavelength | 237 nm[1][2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | ~10 minutes |

Table 2: Summary of Method Validation Parameters (Illustrative Data)

| Parameter | Aspirin | Glycine |

|---|---|---|

| Linearity Range (µg/mL) | 10 - 200 | 5 - 100 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Precision (%RSD, n=6) | < 2.0% | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |

| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |

Method 2: Determination of Calcium by Complexometric Titration

Principle

This method determines the amount of calcium through a complexometric titration using ethylenediaminetetraacetic acid (EDTA). In an alkaline medium (pH ~10-12), calcium ions form a stable, water-soluble complex with the disodium salt of EDTA.[3][4] A metallochromic indicator, such as hydroxynaphthol blue or calcon mixture, is used to detect the endpoint. The indicator forms a colored complex with the calcium ions. As EDTA is added, it preferentially complexes with the free calcium ions. At the endpoint, all calcium has been complexed by EDTA, causing a distinct color change as the indicator is released.[3][4]

Instrumentation and Reagents

-

50 mL Burette

-

250 mL Conical flasks

-

Analytical balance

-

Volumetric flasks and pipettes

-

Reagents: Disodium Edetate (EDTA) 0.05M solution, Sodium hydroxide solution (8M), Hydroxynaphthol blue indicator or Calcon mixture, Calcium Carbonate (primary standard).

Experimental Protocol: Calcium Titration

-

Standardization of 0.05M EDTA Solution:

-

Accurately weigh about 100 mg of primary standard Calcium Carbonate (previously dried) and transfer to a 250 mL conical flask.

-

Add 10 mL of water and 3 mL of dilute hydrochloric acid to dissolve the CaCO₃.[4] Boil for a few minutes to expel CO₂, cool, and dilute to about 50 mL with water.

-

Add 8 mL of sodium hydroxide solution and about 0.1 g of hydroxynaphthol blue indicator.[4]

-

Titrate with the 0.05M EDTA solution until the color changes from pink to a clear blue.[4]

-

Calculate the molarity of the EDTA solution. Each mL of 0.05M Disodium Edetate is equivalent to 5.004 mg of CaCO₃.[4]

-

-

Sample Preparation:

-

Use the same finely crushed tablet powder from the HPLC sample preparation.

-

Accurately weigh an amount of powder equivalent to approximately 100 mg of Calcium Carbonate and transfer it to a 250 mL conical flask.

-

Add 10 mL of water and 5 mL of dilute hydrochloric acid. Swirl to dissolve the calcium carbonate. The Aspirin and Glycine will also dissolve.

-

Boil the solution for about 10 minutes to ensure complete dissolution and to hydrolyze the aspirin, then cool to room temperature.[4] Dilute to approximately 50 mL with purified water.

-

-

Titration Procedure:

-

To the prepared sample solution, add 8 mL of sodium hydroxide solution to raise the pH.

-

Add 0.1 g of hydroxynaphthol blue or calcon mixture indicator.[4]

-

Titrate with the standardized 0.05M EDTA solution until the color changes from pink to a full blue.

-

Record the volume of EDTA consumed.

-

-

Calculation:

-

Calculate the percentage of Calcium in the sample using the volume of standardized EDTA solution consumed.

-

% Calcium (as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 100) / (W_sample)

-

Where:

-

V_EDTA = Volume of EDTA solution used (L)

-

M_EDTA = Molarity of standardized EDTA solution (mol/L)

-

100.09 = Molar mass of CaCO₃ ( g/mol )

-

W_sample = Weight of the sample powder taken (mg)

-

-

-

Data Presentation: Titration Method

Table 3: Summary of Titration Validation Parameters (Illustrative Data)

| Parameter | Calcium Carbonate |

|---|---|

| Linearity Range (mg) | 80 - 120 mg |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD, n=6) | < 1.0% |

| Accuracy (% Recovery) | 99.0 - 101.0% |

Overall Analytical Strategy

A combined analytical approach is essential for the quality control of this compound formulations. The HPLC method provides specificity for the organic components, while the titration offers a robust and accurate assay for the inorganic component.

References

- 1. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 4. Method of Analysis for Calcium Carbonate | Pharmaguideline [pharmaguideline.com]

Application Note: HPLC Method for the Quantification of Aspirin and Glycine in a Combined Formulation

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of Acetylsalicylic Acid (Aspirin) and Glycine in a pharmaceutical formulation. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection. This protocol provides a reliable and efficient means for quality control and analytical assessment of formulations containing these two active pharmaceutical ingredients (APIs). It is important to note that this method is not suitable for the direct quantification of calcium; alternative methods for calcium analysis are discussed.

Introduction

Aspirin, a well-known nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, antipyretic, and anti-inflammatory properties. Glycine, an amino acid, is sometimes combined with aspirin to enhance its solubility and reduce gastric irritation. The accurate quantification of both Aspirin and Glycine in a single formulation is crucial for ensuring product quality, safety, and efficacy. This document provides a detailed protocol for a stability-indicating HPLC method for this purpose.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: Waters Symmetry C18 column (4.6 x 250 mm, 5 µm) or equivalent.[1][2]

-

Software: Chromatography data acquisition and processing software.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid (85%, analytical grade)

-

Purified water (HPLC grade)

-

Aspirin reference standard

-

Glycine reference standard

-

Chromatographic Conditions

The following chromatographic conditions are based on a validated method for the simultaneous analysis of acetylsalicylic acid and glycine.[1][2][3]

| Parameter | Value |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water:Orthophosphoric Acid (400:600:2 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 237 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Preparation of Standard Solutions

-

Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Aspirin and Glycine reference standards in the mobile phase to prepare a stock solution of known concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for building a calibration curve.

Sample Preparation

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powdered tablets equivalent to a target concentration of Aspirin and Glycine.

-

Transfer the powder to a suitable volumetric flask.

-

Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the APIs.

-